5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride is a compound belonging to the oxadiazole family, which is known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure that combines an azetidine moiety with an oxadiazole ring, making it of interest for various scientific investigations.
The compound can be classified as a heterocyclic organic compound due to the presence of nitrogen and oxygen atoms in its ring structure. Oxadiazoles are recognized for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. The hydrochloride form indicates that it is a salt, which often enhances solubility and stability in biological systems .
The synthesis of 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride can be achieved through various methods commonly employed for oxadiazole derivatives. One effective approach involves the cyclization of amidoxime derivatives with carboxylic acids or nitriles.
The molecular structure of 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride consists of:
The molecular formula can be represented as for the base compound, with the hydrochloride form indicating additional hydrogen chloride (HCl) associated with it.
The chemical reactivity of 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride can include:
The mechanism of action for compounds like 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride typically involves interaction with biological targets such as enzymes or receptors.
The physical properties of 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride include:
Chemical properties may include stability under various pH conditions and reactivity towards nucleophiles due to the presence of nitrogen atoms in the oxadiazole ring .
5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride has potential applications in:
The 1,2,4-oxadiazole heterocycle, first synthesized by Tiemann and Krüger in 1884, remained largely unexplored until the mid-20th century due to stability concerns and synthetic challenges [1] [3]. Initial interest surged in the 1960s when photochemical rearrangements revealed its potential for generating diverse heterocyclic systems, prompting systematic investigation into its reactivity [3] [8]. The first therapeutic application materialized with Oxolamine, introduced as a cough suppressant in the 1960s, validating the pharmacophoric utility of this scaffold [1]. Subsequent decades witnessed accelerated development, culminating in FDA-approved drugs such as:
A significant milestone was the discovery of naturally occurring 1,2,4-oxadiazoles, including quisqualic acid from Quisqualis indica seeds and marine-derived phidianidines A/B, which exhibit potent agonism at glutamate receptors and cytotoxicity against tumor cell lines, respectively [1]. The period 2000–2020 saw a doubling of research output, reflecting the scaffold’s versatility in targeting diverse pathologies such as cancer, neurodegenerative disorders, and infectious diseases [1] [9].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Year | Milestone | Significance |
---|---|---|
1884 | First synthesis by Tiemann & Krüger | Initial characterization as "furo[ab]diazoles" |
1960s | Oxolamine commercialization | First therapeutic agent (antitussive) |
2011 | Isolation of phidianidines A/B | Natural 1,2,4-oxadiazoles with cytotoxic activity |
2020s >300 derivatives in preclinical studies | Broad exploration as kinase/modulator scaffolds |
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester and amide functionalities, addressing inherent limitations of these groups while preserving metabolic relevance [1] [3] [5]. Key advantages include:
This bioisosteric utility is exemplified in tioxazafen, where the oxadiazole core replaces labile ester groups in earlier nematicides, conferring soil persistence and systemic activity against plant-parasitic nematodes [9]. Similarly, in CNS drug design, oxadiazoles mimic neurotransmitter amide bonds while resisting blood-brain barrier peptidases [3]. The ring’s planar geometry and capacity for both hydrogen-bond acceptance (via N4/O1) and hydrophobic interactions further enhance its versatility in modulating pharmacokinetic profiles [1] [5].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole Versus Carboxylic Acid Derivatives
Parameter | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Metabolic stability | Low (hydrolysis) | High | Extended half-life |
Dipole moment | 1.5–3.0 D | 3.3–3.8 D | Enhanced target affinity |
LogP reduction | Moderate | Significant (ΔlogP ≈ -1) | Improved aqueous solubility |
Conformational freedom | High | Restricted | Preorganized binding conformation |
The strategic incorporation of azetidine and methoxyethyl moieties at C5 and C3 positions of 1,2,4-oxadiazoles synergistically enhances target engagement and drug-like properties. The azetidin-3-yl group provides:
Concurrently, the 2-methoxyethyl substituent confers:
Specific derivatives exemplifying this design include 5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride (CAS: CDS020360), where methyl at C3 provides metabolic simplicity, and 5-(azetidin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride (CAS: 72716095), leveraging aryl π-systems for stacking [6] [7]. The target compound 5-(azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride (CAS: 1630903-28-4) integrates these features into a unified pharmacophore optimized for CNS penetration and enzyme inhibition [2] [4].
Table 3: Structural Features of Key Azetidine-Containing 1,2,4-Oxadiazole Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole HCl | CDS020360 | C₆H₁₀ClN₃O | 175.62 | Minimalist alkyl substituent (C3-methyl) |
5-(Azetidin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole HCl | 72716095 | C₁₂H₁₄ClN₃O₂ | 267.71 | Aryl π-system for target stacking |
5-(Azetidin-3-yl)-3-(2-thienylmethyl)-1,2,4-oxadiazole HCl | 1351644-48-8 | C₁₀H₁₂ClN₃OS | 257.74 | Thiophene for enhanced lipophilicity |
Target: 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole HCl | 1630903-28-4 | C₈H₁₄ClN₃O₂ | 219.67 | Ether chain for solubility/penetration |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8